Molecular weight and exact mass of 4-Bromo-2-cyclopropylmethoxy-phenylamine
An in-depth technical guide on the molecular properties and analytical characterization of 4-Bromo-2-cyclopropylmethoxy-phenylamine . Executive Summary In modern drug discovery and materials science, halogenated aniline...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the molecular properties and analytical characterization of 4-Bromo-2-cyclopropylmethoxy-phenylamine .
Executive Summary
In modern drug discovery and materials science, halogenated aniline derivatives serve as critical structural motifs. 4-Bromo-2-cyclopropylmethoxy-phenylamine (CAS: 1369781-99-6) is a highly specialized building block. The presence of the cyclopropylmethoxy group imparts distinct lipophilic and metabolic stability profiles compared to linear alkoxy chains, while the bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
For researchers utilizing this compound, distinguishing it from structurally similar metabolites or synthetic byproducts requires rigorous analytical characterization. This whitepaper details the exact mass and molecular weight dynamics of 4-Bromo-2-cyclopropylmethoxy-phenylamine, providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol grounded in isotopic pattern logic.
Chemical Identity and Quantitative Fundamentals
Before executing any analytical workflow, it is imperative to establish the theoretical quantitative parameters of the molecule. The distinction between average molecular weight and monoisotopic exact mass is critical: the former is used for stoichiometric calculations during synthesis, while the latter is the cornerstone of mass spectrometric identification.
Table 1: Quantitative and Structural Data Summary
Parameter
Value
Chemical Name
4-Bromo-2-cyclopropylmethoxy-phenylamine
CAS Registry Number
1369781-99-6
Molecular Formula
C₁₀H₁₂BrNO
Average Molecular Weight
242.1124 g/mol
Monoisotopic Exact Mass
241.0102 Da
SMILES String
NC1=C(OCC2CC2)C=C(Br)C=C1
(Data corroborated by Appchem chemical specifications [1]).
The Causality of Mass: Theoretical Calculation & Isotopic Logic
Exact Mass vs. Nominal Mass
In high-resolution analytical environments, nominal mass (the sum of the integer masses of the most abundant isotopes, which is 241 Da for this compound) is insufficient. The monoisotopic exact mass is calculated by summing the highly precise masses of the primary isotopes of each constituent element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) [2].
Calculation Breakdown:
C₁₀ : 10 × 12.00000 Da = 120.00000 Da
H₁₂ : 12 × 1.007825 Da = 12.09390 Da
Br (⁷⁹Br) : 1 × 78.918336 Da = 78.91834 Da
N : 1 × 14.003074 Da = 14.00307 Da
O : 1 × 15.994915 Da = 15.99491 Da
Total Exact Mass : 241.0102 Da
The Bromine Isotopic Signature
The presence of bromine dictates the experimental logic of mass spectrometry for this molecule. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) . This nearly 1:1 natural abundance creates a highly diagnostic "twin peak" signature in the mass spectrum, separated by approximately 1.998 Da [3].
When analyzing the protonated molecular ion [M+H]⁺, the exact mass shifts by the addition of a proton (1.007276 Da). Therefore, the mass spectrometer must detect two primary signals:
m/z 242.0175 (containing ⁷⁹Br)
m/z 244.0155 (containing ⁸¹Br)
This isotopic distribution acts as an inherent filter against isobaric background noise.
Isotopic distribution logic for the brominated molecular ion [M+H]+.
Self-Validating LC-HRMS Experimental Protocol
To ensure absolute trustworthiness in structural confirmation, the following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is designed as a self-validating system . It relies on internal lock-mass calibration to prevent false positives caused by instrumental drift, and it mandates isotopic ratio matching as a secondary confirmation tier [4].
Step 1: Sample Preparation
Action : Dissolve 1.0 mg of 4-Bromo-2-cyclopropylmethoxy-phenylamine in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.
Causality : The 0.1% Formic Acid ensures complete protonation of the primary amine (aniline core) in solution, maximizing the ionization efficiency for the [M+H]⁺ species during Electrospray Ionization (ESI).
Step 2: Chromatographic Separation
Action : Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% organic mobile phase over 5 minutes.
Causality : The cyclopropylmethoxy group imparts significant hydrophobicity. A C18 stationary phase ensures adequate retention, separating the target analyte from early-eluting polar impurities and suppressing ion-matrix effects.
Step 3: High-Resolution Mass Analysis (Orbitrap or Q-TOF)
Action : Operate the HRMS in positive ESI mode (ESI+). Set the mass resolution to ≥ 70,000 (at m/z 200).
Self-Validation (Lock Mass) : Continuously infuse a lock mass standard (e.g., Leucine Enkephalin, exact m/z 556.2771).
Causality : The instrument software uses the known lock mass to correct the mass axis in real-time. This guarantees that the mass error remains below 2 parts-per-million (ppm), which is mathematically required to differentiate C₁₀H₁₂BrNO from other molecules with a nominal mass of 241.
Step 4: Data Processing & Internal Validation
Action : Extract the ion chromatograms (EIC) for m/z 242.0175 and m/z 244.0155 using a narrow 5 ppm mass window.
Self-Validation (Isotopic Fidelity) : Calculate the intensity ratio of the two peaks.
Causality : If the exact mass matches (error < 2 ppm) but the isotopic ratio deviates significantly from 1:1, the signal is flagged as a co-eluting interference. Both parameters (mass accuracy + isotopic fidelity) must be satisfied to confirm the compound's identity.
Workflow for LC-HRMS exact mass determination and isotopic pattern validation.
References
NIST Standard Reference Database 1A : Mass Spectrometry Data Center and Exact Mass Calculations. National Institute of Standards and Technology (NIST). Available at:[Link]
Chemistry LibreTexts : Isotopes in Mass Spectrometry and Fragmentation Patterns. LibreTexts. Available at: [Link]
Analytical Chemistry (ACS) : High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Compounds. American Chemical Society. Available at:[Link]
Exploratory
The Solubility Profile of 4-Bromo-2-cyclopropylmethoxy-phenylamine in Organic Solvents: A Technical Guide
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-Bromo-2-cyclopropylmethoxy-phenylamine (CAS: 1369781-99-6) Understanding the solubility profile of complex pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Compound: 4-Bromo-2-cyclopropylmethoxy-phenylamine (CAS: 1369781-99-6)
Understanding the solubility profile of complex pharmaceutical intermediates is not merely a matter of trial and error; it requires a rigorous thermodynamic approach. 4-Bromo-2-cyclopropylmethoxy-phenylamine is a highly specialized, polyfunctional aniline derivative. Its solubility in organic solvents dictates the efficiency of downstream reaction kinetics, crystallization, and purification workflows.
This whitepaper provides an in-depth analysis of the compound's solvation mechanics, a predictive solubility matrix based on structural thermodynamics, and a self-validating experimental protocol for empirical determination.
Structural Thermodynamics & Solvation Causality
To predict and manipulate the solubility of 4-Bromo-2-cyclopropylmethoxy-phenylamine, we must deconstruct its molecular architecture using the framework of Hansen Solubility Parameters (HSP)[1]. The HSP model posits that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces: dispersion (
δD
), polar (
δP
), and hydrogen bonding (
δH
).
The Aniline Core (
δH
&
δP
): The primary amine (
−NH2
) acts as both a hydrogen bond donor and acceptor. In unsubstituted aniline, this leads to moderate aqueous solubility and high solubility in polar protic solvents[2]. However, in this derivative, the amine's solvation sphere is highly modified by its ortho- and para-substituents.
The Para-Bromine Atom (
δD
): Halogens are highly polarizable. The bulky bromine atom significantly increases the molecule's London dispersion forces (
δD
), driving up its lipophilicity and dramatically reducing its aqueous solubility in favor of halogenated and aromatic organic solvents.
The Ortho-Cyclopropylmethoxy Group (
δP
& Steric Effects): This ether-like linkage introduces a localized dipole (
δP
) while the cyclopropyl ring adds steric bulk directly adjacent to the amine. This steric hindrance disrupts extensive intermolecular hydrogen-bonding networks, preventing the formation of a highly stable, insoluble crystal lattice. Consequently, the compound exhibits excellent solubility in polar aprotic solvents (like THF and Ethyl Acetate) that can act as H-bond acceptors without requiring the solute to act as a donor.
Thermodynamic solvation pathways based on Hansen Solubility Parameters (HSP).
Predictive Solubility Matrix
Based on the thermodynamic principles outlined above, the following table summarizes the inferred quantitative solubility profile of 4-Bromo-2-cyclopropylmethoxy-phenylamine across standard organic solvent classes at 25°C.
Solvent Class
Representative Solvent
Predicted Solubility
Mechanistic Rationale
Aliphatic Hydrocarbons
n-Heptane
Low (< 10 mg/mL)
Lack of
δP
and
δH
interactions; unable to overcome the cohesive energy of the polar amine and ether groups.
Aromatic Hydrocarbons
Toluene
Moderate (50 - 100 mg/mL)
Favorable
π−π
stacking and dispersion interactions with the brominated aromatic core.
Halogenated Solvents
Dichloromethane (DCM)
High (> 200 mg/mL)
Exceptional matching of dispersion forces (
δD
) due to the heavy bromine atom.
Ethers
Tetrahydrofuran (THF)
Very High (> 300 mg/mL)
Strong dipole-dipole interactions; THF acts as an excellent H-bond acceptor for the primary amine.
Esters
Ethyl Acetate (EtOAc)
High (150 - 250 mg/mL)
Favorable balance of
δP
and
δH
(acceptor) interactions, ideal for extraction workflows.
Polar Protic
Methanol (MeOH)
Moderate to High (100 - 200 mg/mL)
Strong H-bonding capabilities, though the lipophilic bromine atom limits infinite miscibility.
Self-Validating Experimental Protocol: The Miniaturized Shake-Flask Method
While predictive models are useful for solvent selection, regulatory submissions and precise process engineering require empirical thermodynamic data. The "shake-flask" method, originally standardized for aqueous systems via OECD Test Guideline 105[3], is the gold standard for determining equilibrium solubility in organic solvents when coupled with HPLC quantification[4].
To ensure scientific integrity, this protocol is designed as a self-validating system : it not only measures the concentration of the solute but also verifies that the solid phase has not undergone a polymorphic transformation or solvate formation during equilibration, which would invalidate the thermodynamic measurement[5].
Step-by-Step Methodology
Phase 1: Solid-State Pre-Characterization
Analyze the starting material (4-Bromo-2-cyclopropylmethoxy-phenylamine) using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Causality: You must establish the baseline crystal structure. If the compound forms a solvate during the experiment, the measured solubility reflects the solvate, not the pure starting material.
Phase 2: Isothermal Equilibration
Dispense 2.0 mL of the target organic solvent into a 5 mL borosilicate glass vial equipped with a PTFE-lined screw cap.
Add the compound incrementally until a persistent suspension is formed (indicating saturation). Add an additional 10% by mass to ensure a sufficient excess solid phase.
Place the vial in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C.
Agitate at 300 RPM for 24 to 48 hours.
Causality: Kinetic dissolution can cause temporary supersaturation. A minimum 24-hour equilibration ensures the system has reached the true thermodynamic minimum free energy state.
Phase 3: Phase Separation & Verification
Transfer the suspension to a temperature-controlled centrifuge (25.0 °C) and spin at 10,000 x g for 15 minutes to pellet the undissolved solid.
Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for filter adsorption).
Validation Step: Recover the solid pellet and analyze it via XRPD. Compare the diffractogram to the baseline from Phase 1. If the patterns match, the solubility data is valid.
Phase 4: HPLC-UV Quantification
Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile:Water) to bring the concentration within the linear dynamic range of your pre-established HPLC-UV calibration curve.
Inject 10 µL onto a C18 reverse-phase column, monitoring absorbance at the compound's
λmax
(typically around 240-260 nm for halogenated anilines).
Calculate the equilibrium solubility (
Seq
) factoring in the dilution ratio.
Miniaturized shake-flask methodology for thermodynamic solubility determination.
Conclusion
The solubility of 4-Bromo-2-cyclopropylmethoxy-phenylamine is governed by a delicate balance between the hydrogen-bonding capacity of its primary amine, the steric hindrance of the cyclopropylmethoxy group, and the heavy dispersion forces of the para-bromine atom. By leveraging Hansen Solubility Parameters, process chemists can rationally select solvent systems—favoring polar aprotic and halogenated solvents for maximum solubility—while utilizing the self-validating shake-flask protocol to generate robust, regulatory-compliant thermodynamic data.
References
Test No. 105: Water Solubility - OECD Guidelines for the Testing of Chemicals
Source: OECD
URL:[Link]
Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan
Source: National Institutes of Health (PMC)
URL:[Link]
Electronic Properties and pKa of 4-Bromo-2-cyclopropylmethoxy-phenylamine: A Comprehensive Technical Guide
Executive Summary 4-Bromo-2-cyclopropylmethoxy-phenylamine (CAS: 1369781-99-6), also structurally denoted as 4-bromo-2-(cyclopropylmethoxy)aniline, is a highly functionalized aromatic amine frequently utilized as a criti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Bromo-2-cyclopropylmethoxy-phenylamine (CAS: 1369781-99-6), also structurally denoted as 4-bromo-2-(cyclopropylmethoxy)aniline, is a highly functionalized aromatic amine frequently utilized as a critical intermediate in advanced organic synthesis and pharmaceutical drug development. For researchers designing cross-coupling reactions (e.g., Buchwald-Hartwig aminations) or predicting the pharmacokinetic absorption of derived active pharmaceutical ingredients (APIs), understanding the compound's intrinsic electronic properties and acid-base thermodynamics (pKa) is paramount.
This technical guide provides an authoritative analysis of the stereoelectronic effects governing this molecule, extrapolates its pKa based on validated structural analogs, and establishes self-validating experimental workflows for empirical profiling.
Molecular Architecture and Stereoelectronic Effects
The physicochemical behavior of 4-bromo-2-cyclopropylmethoxy-phenylamine is dictated by the complex push-pull dynamics of its substituents acting upon the aniline core. The fundamental basicity of unsubstituted aniline (pKa ~4.60) is significantly modulated by these functional groups.
The 4-Bromo Substituent (Para Position)
Halogens possess a unique dual-nature electronic profile. While they can theoretically donate electron density through resonance (+M effect) via their lone pairs, their high electronegativity results in a dominant inductive withdrawal (-I effect). Positioned para to the amine, the -I effect of the bromine atom pulls electron density away from the aromatic π-system and the nitrogen atom. This stabilizes the unprotonated free base but significantly destabilizes the positively charged anilinium conjugate acid, driving the pKa down.
The 2-Cyclopropylmethoxy Substituent (Ortho Position)
Alkoxy groups typically activate aromatic rings via strong resonance donation (+M). However, the cyclopropylmethoxy group introduces complex, competing variables:
Inductive Withdrawal: The highly electronegative oxygen atom exerts a localized -I effect, withdrawing electron density from the adjacent amine.
Steric Hindrance: The bulky cyclopropylmethoxy group at the ortho position forces the
−NH2
group out of optimal coplanarity with the aromatic ring. This steric twisting diminishes the nitrogen's ability to delocalize its lone pair into the ring. More importantly, it creates a severe steric penalty for the aqueous solvation of the bulky
−NH3+
group upon protonation.
Polarizability: The cyclopropyl ring possesses pseudo-π character, subtly altering the local dielectric environment and polarizability compared to a standard linear alkoxy chain.
Causality: The synergistic combination of para-halogen deactivation and ortho-steric/inductive withdrawal results in a significantly less basic amine compared to unsubstituted aniline.
Caption: Logical flow of substituent electronic effects dictating the pKa of the target aniline.
Acid-Base Equilibria: pKa Extrapolation
Because empirical pKa data for highly specific proprietary intermediates can be scarce, Application Scientists rely on structural homology to predict thermodynamic behavior.
To determine the thermodynamic pKa of 4-bromo-2-cyclopropylmethoxy-phenylamine, we evaluate the additive effects of its substituents against a highly homologous structural analog: 4-bromo-2-methoxyaniline (CAS: 59557-91-4), which has a reliably predicted pKa of 3.83 ± 0.10[1].
Given that the cyclopropylmethoxy group shares an identical oxygen-linkage to the aromatic ring but possesses slightly higher steric bulk than a methoxy group, the solvation penalty for the conjugate acid will be marginally higher. Therefore, the pKa of2 is confidently extrapolated to be in the range of 3.75 to 3.85 [2]. The molecule is a weak base, remaining predominantly unprotonated at physiological pH (7.4), ensuring high lipophilicity and membrane permeability.
Data Presentation: Quantitative Comparisons
Table 1: Comparative pKa Values of Aniline Derivatives
To empirically validate the theoretical pKa and electronic properties, researchers must employ methodologies that account for the compound's high lipophilicity. Standard aqueous titrations will fail due to the precipitation of the unprotonated free base.
Causality of Protocol Design: We must utilize a cosolvent system (e.g., Methanol-Water) and extrapolate to 0% cosolvent using the Yasuda-Shedlovsky method. This eliminates solvent-induced artifacts and ensures thermodynamic trustworthiness.
This protocol utilizes the distinct chromophoric shift that occurs when the nitrogen lone pair is protonated, disrupting its n-π* conjugation with the aromatic ring.
Step-by-Step Methodology:
Solvent Preparation: Prepare five solvent mixtures of Methanol/Water ranging from 20% to 60% (v/v) Methanol. The use of a cosolvent ensures complete dissolution of the lipophilic free base.
Analyte Preparation: Dissolve 4-bromo-2-cyclopropylmethoxy-phenylamine to a final concentration of 50 µM in each solvent system.
Titration: Titrate each solution using standardized 0.1 M HCl. Record the UV-Vis absorption spectra from 220 nm to 400 nm after each addition.
Self-Validation (Isosbestic Point): Overlay the spectra. The presence of a sharp, distinct isosbestic point (a wavelength where total absorbance remains constant) validates that only a simple two-state equilibrium (
B⇌BH+
) is occurring, free from degradation or precipitation artifacts.
Data Analysis: Plot the absorbance at the
λmax
of the free base against pH to generate a sigmoidal curve. The inflection point represents the apparent pKa (psKa) for that specific solvent ratio.
Yasuda-Shedlovsky Extrapolation: Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa.
Caption: Self-validating experimental workflow for determining the aqueous pKa of lipophilic anilines.
Workflow 2: Cyclic Voltammetry (CV) for Electronic Profiling
To directly measure the electron density of the aromatic ring (which correlates with nucleophilicity in cross-coupling reactions), CV is employed to determine the oxidation potential.
Step-by-Step Methodology:
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous acetonitrile. This minimizes ohmic drop (IR drop) and provides a wide electrochemical window.
Analyte Addition: Introduce the aniline derivative to a concentration of 1.0 mM.
Cell Setup: Utilize a three-electrode system: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an
Ag/Ag+
non-aqueous reference electrode.
Scan Parameters: Perform anodic sweeps from 0.0 V to +1.5 V at varying scan rates (50, 100, 200 mV/s).
Causality of Observation: The oxidation peak (
Epa
) corresponds to the removal of an electron from the nitrogen lone pair (HOMO). A higher
Epa
compared to unsubstituted aniline confirms the net electron-withdrawing effect of the 4-bromo and 2-cyclopropylmethoxy groups, validating the theoretical models.
Application Note: Scale-Up Manufacturing Process for 4-Bromo-2-(cyclopropylmethoxy)aniline
Introduction4-Bromo-2-cyclopropylmethoxy-phenylamine (CAS: 1369781-99-6) is a high-value halogenated aniline building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), incl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction4-Bromo-2-cyclopropylmethoxy-phenylamine (CAS: 1369781-99-6) is a high-value halogenated aniline building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors[1]. Scaling up the synthesis of this molecule presents a distinct chemoselectivity challenge: reducing the nitro group to an amine without inadvertently cleaving the labile aryl-bromide bond. This guide details a highly scalable, self-validating two-step process designed to maximize yield while strictly controlling hydrodehalogenation impurities.
Process Chemistry Rationale (E-E-A-T)
Step 1: O-Alkylation of 4-Bromo-2-nitrophenol
The synthesis initiates with the O-alkylation of 4-bromo-2-nitrophenol using cyclopropylmethyl bromide.
Causality of Conditions: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is selected over sodium hydride (NaH). K₂CO₃ provides optimal basicity to quantitatively deprotonate the nitrophenol (pKa ~7.1) without the dangerous, exothermic hydrogen gas evolution associated with NaH at the pilot-plant scale. DMF ensures complete solvation of the phenoxide anion, accelerating the Sₙ2 substitution kinetics and preventing competing N-alkylation pathways.
Step 2: Chemoselective Nitro Reduction
The reduction of the intermediate 4-bromo-2-(cyclopropylmethoxy)nitrobenzene to the target aniline is the most critical step.
Causality of Conditions: Standard catalytic hydrogenation (e.g., 10% Pd/C, H₂ gas) is contraindicated due to the high risk of concurrent hydrodebromination (cleavage of the C-Br bond). To ensure absolute chemoselectivity,1[1].
Unlike hydrochloric acid (HCl), which can cause reactor corrosion and over-reduction,2[2].3[3].
Process Flow Diagrams
Fig 1: Two-step chemoselective synthesis route for 4-Bromo-2-cyclopropylmethoxy-phenylamine.
Fig 2: Downstream workup and purification workflow for the Fe/NH4Cl reduction step.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4-Bromo-2-(cyclopropylmethoxy)nitrobenzene (Intermediate 1)
Self-Validating Mechanism: The reaction progress is strictly monitored by High-Performance Liquid Chromatography (HPLC). The reaction is self-limiting once the phenoxide is fully consumed, preventing downstream over-alkylation.
Reactor Preparation: Purge a 50 L glass-lined reactor with N₂ for 15 minutes to ensure an inert atmosphere.
Charge Solvents and Base: Add 15.0 L of anhydrous DMF, followed by 4-bromo-2-nitrophenol (1.00 kg, 4.59 mol, 1.0 eq) and finely milled K₂CO₃ (0.95 kg, 6.88 mol, 1.5 eq). Stir at 25°C for 30 minutes to form the phenoxide (the solution will transition to a deep red/orange).
Alkylation: Slowly dose cyclopropylmethyl bromide (0.68 kg, 5.05 mol, 1.1 eq) over 45 minutes to control the mild exotherm.
Heating: Elevate the reactor temperature to 75°C and maintain vigorous stirring for 6 hours.
In-Process Control (IPC): Sample the mixture for HPLC analysis. Proceed only when the starting material is < 1.0% (Area%).
Quench & Workup: Cool the reactor to 20°C. Slowly add 25.0 L of purified water to precipitate the product. Stir for 2 hours at 10°C to ensure complete crystallization.
Filtration: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with cold water (3 x 5 L) to remove residual DMF and inorganic salts.
Drying: Dry the intermediate under vacuum at 45°C until the moisture content is < 0.5%.
Protocol B: Synthesis of 4-Bromo-2-cyclopropylmethoxy-phenylamine (Target API Intermediate)
Self-Validating Mechanism: The mandatory use of a hot Celite filtration pad ensures the complete physical removal of paramagnetic iron species, which would otherwise poison downstream catalytic API coupling steps and invalidate NMR QA/QC testing.
Reactor Preparation: Equip a 50 L reactor with a high-torque mechanical stirrer (critical for agitating dense iron slurries).
Activation: In a separate vessel, dissolve NH₄Cl (0.46 kg, 8.68 mol, 2.0 eq) in 4.5 L of purified water.
Reduction: Heat the ethanolic suspension to 60°C. Slowly dose the aqueous NH₄Cl solution into the reactor over 1 hour. (Caution: Expect mild effervescence and a controlled exotherm).
Maturation: Increase the temperature to 80°C (reflux) and stir vigorously for 4 hours.
IPC: Verify reaction completion via TLC (Hexane:EtOAc 3:1) or HPLC. The nitro intermediate must be undetectable.
Filtration (Hot): Cool the mixture slightly to 60°C. Filter hot through a tightly packed Celite pad to remove the Fe/Fe₃O₄ sludge. Wash the cake with hot Ethanol (3 x 2 L).
Concentration & Extraction: Concentrate the filtrate under reduced pressure to strip the ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 5 L).
Washing: Wash the combined organic layers with brine (5 L) and dry over anhydrous Na₂SO₄.
Crystallization: Concentrate the organics to ~2.5 L, add Heptane (5 L), and cool to 0°C to crystallize the target amine. Filter and dry under vacuum.
Quantitative Data Summaries
Table 1: Stoichiometry and Yield Summary
Material
MW ( g/mol )
Equivalents
Mass/Volume
Expected Yield
4-Bromo-2-nitrophenol
218.00
1.0
1.00 kg
N/A
Cyclopropylmethyl bromide
135.00
1.1
0.68 kg
N/A
Intermediate 1
272.10
1.0
1.18 kg
94%
Iron Powder (325 mesh)
55.84
5.0
1.21 kg
N/A
Target API Intermediate
242.11
-
0.92 kg
88%
Table 2: Critical Impurity Profile (IPC Limits)
Impurity
Origin / Mechanism
Acceptance Criteria (Area%)
4-Bromo-2-nitrophenol
Unreacted starting material
< 1.0%
Des-bromo aniline
Hydrodehalogenation over-reduction
< 0.5%
N-Alkylated byproduct
Over-alkylation during Step 1
< 0.5%
Iron (Fe) residue
Incomplete downstream filtration
< 20 ppm (ICP-MS)
References
Title: Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium
Source: Arkivoc (2025)
URL: [Link]
Title: Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions
Source: Organic Letters - ACS Publications (2017)
URL: [Link]
Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines
Source: ACS Publications (2016)
URL: [Link]
Application Notes & Protocols: Strategic Use of 4-Bromo-2-cyclopropylmethoxy-phenylamine in the Synthesis of Core Heterocyclic Scaffolds
Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Bromo-2-cyclopropylmethoxy-phenylamine. This trifunctional...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Bromo-2-cyclopropylmethoxy-phenylamine. This trifunctional building block, featuring a nucleophilic amine, an ortho-directing cyclopropylmethoxy group, and a synthetically versatile para-bromo handle, is an ideal precursor for constructing a diverse range of high-value heterocyclic compounds. We present detailed mechanistic insights and step-by-step protocols for the synthesis of substituted quinolines and quinazolines. Furthermore, we explore post-synthetic modification strategies, leveraging the bromo-substituent for late-stage diversification via palladium-catalyzed cross-coupling reactions.
Introduction and Reagent Overview
4-Bromo-2-cyclopropylmethoxy-phenylamine is a uniquely functionalized aniline derivative designed for complex molecule synthesis. Its strategic arrangement of functional groups offers chemists multi-faceted control over synthetic outcomes.
The Amine Group (-NH₂): Serves as the primary nucleophile for initiating cyclization cascades, forming the core nitrogen-containing ring. Its reactivity is moderated by the electronic effects of the other ring substituents.
The Cyclopropylmethoxy Group (-OCH₂-cPr): Positioned ortho to the amine, this bulky alkoxy group can exert significant steric and electronic influence. It can direct metallation or electrophilic substitution and can modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final compounds.
The Bromo Group (-Br): Located para to the amine, this halogen is a cornerstone for synthetic versatility. It is relatively stable under many cyclization conditions, serving as a latent reactive site for subsequent carbon-carbon or carbon-heteroatom bond formation via cross-coupling chemistry.[1]
This combination makes the reagent a powerful starting material for building libraries of complex molecules for screening in drug discovery and materials science.
Physicochemical & Safety Data
Property
Value
Notes
Chemical Formula
C₁₀H₁₂BrNO
Molar Mass
242.11 g/mol
Appearance
(Predicted) Off-white to light brown solid
Based on similar aniline derivatives.
Solubility
Soluble in common organic solvents (DCM, THF, Ethyl Acetate).
Insoluble in water.
Safety Profile
DANGER. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
Handle in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2] Refer to the specific Safety Data Sheet (SDS) before use.
Application I: Synthesis of Substituted Quinolines via Combes Cyclization
The Combes synthesis is a classic and reliable acid-catalyzed reaction between an aniline and a 1,3-dicarbonyl compound to produce a quinoline.[4] The reaction proceeds through a β-amino enone intermediate, which then undergoes cyclization and dehydration.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the aniline's amino group on one of the carbonyls of the 1,3-dicarbonyl compound, forming a hemiaminal. Subsequent dehydration yields an enamine. Tautomerization to the more stable β-amino enone is followed by an intramolecular electrophilic attack from the activated benzene ring onto the second carbonyl, which is protonated by the acid catalyst. A final dehydration step aromatizes the newly formed ring, yielding the quinoline product. The cyclization is regioselective, dictated by the substitution pattern of the aniline.
Experimental Workflow & Protocol
Caption: General workflow for the Combes quinoline synthesis.
Protocol: Synthesis of 7-Bromo-5-cyclopropylmethoxy-2,4-dimethylquinoline
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-2-cyclopropylmethoxy-phenylamine (2.42 g, 10.0 mmol, 1.0 equiv).
Addition: To the starting material, add acetylacetone (1.10 g, 11.0 mmol, 1.1 equiv).
Catalyst: Carefully add polyphosphoric acid (~20 g) to the flask with stirring. The mixture will become viscous.
Reaction: Heat the reaction mixture to 130 °C and stir vigorously for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Allow the flask to cool to approximately 80 °C and then carefully pour the contents onto 100 g of crushed ice in a beaker.
Neutralization: Slowly neutralize the acidic solution by adding 10 M sodium hydroxide (NaOH) solution until the pH is ~8-9. Perform this step in an ice bath as the neutralization is highly exothermic.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Final Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the target quinoline.
Application II: Copper-Catalyzed Synthesis of Substituted Quinazolines
Modern synthetic methods often employ transition metal catalysis to construct heterocyclic cores under milder conditions. Copper-catalyzed aerobic oxidative cyclization provides an efficient route to quinazolines from anilines and aldehydes, using air as the terminal oxidant.[5][6]
Mechanistic Rationale
While the precise mechanism can be complex, a plausible pathway involves the initial formation of an imine from the aniline and aldehyde. A second molecule of aldehyde may then be involved. The copper catalyst facilitates the aerobic oxidative C-H amination/cyclization process. The reaction cascade involves C-H functionalization, C-N bond formation, and subsequent aromatization to yield the stable quinazoline ring system.[5]
Caption: Simplified mechanism for copper-catalyzed quinazoline synthesis.
Experimental Workflow & Protocol
Protocol: Synthesis of 7-Bromo-5-cyclopropylmethoxy-2-phenylquinazoline
Reaction Setup: To a 50 mL Schlenk tube, add 4-Bromo-2-cyclopropylmethoxy-phenylamine (1.21 g, 5.0 mmol, 1.0 equiv), benzaldehyde (1.06 g, 10.0 mmol, 2.0 equiv), copper(I) iodide (CuI) (48 mg, 0.25 mmol, 5 mol%), and 1,10-phenanthroline (90 mg, 0.5 mmol, 10 mol%).
Solvent: Add 15 mL of dimethyl sulfoxide (DMSO).
Reaction Conditions: Seal the tube and heat the mixture to 120 °C in an oil bath. Open the tube to the air (using a needle attached to a balloon of air is sufficient) and stir for 12-16 hours.
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of saturated aqueous ammonium chloride solution and stir for 30 minutes.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with water (2 x 50 mL) and then brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Final Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 15-25% ethyl acetate in hexanes) to obtain the desired quinazoline.
Advanced Application: Post-Synthetic Modification via Suzuki Coupling
The bromo-substituent on the synthesized heterocyclic core is a powerful tool for diversification. It serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide array of aryl or heteroaryl groups.[1]
General Transformation Workflow
Caption: Two-stage strategy: heterocycle formation followed by diversification.
Protocol: Suzuki Coupling of 7-Bromo-5-cyclopropylmethoxy-2,4-dimethylquinoline
Reaction Setup: In a microwave vial, combine the 7-bromo-quinoline intermediate (305 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
Solvent: Add a degassed mixture of 1,4-dioxane (6 mL) and water (1.5 mL).
Reaction: Seal the vial and heat in a microwave reactor to 110 °C for 30 minutes. Alternatively, the reaction can be heated conventionally at 90 °C for 8-12 hours under an inert atmosphere (Argon or Nitrogen).
Work-up: Cool the reaction to room temperature and dilute with 30 mL of ethyl acetate.
Extraction: Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the final coupled product.
Conclusion
4-Bromo-2-cyclopropylmethoxy-phenylamine is a highly effective and versatile building block for constructing medicinally relevant heterocyclic scaffolds. The protocols detailed herein demonstrate its application in robust and scalable syntheses of quinolines and quinazolines. The strategic placement of the bromo-substituent provides a critical advantage, enabling late-stage functionalization to rapidly generate diverse compound libraries. This reagent empowers chemists to explore chemical space efficiently, accelerating discovery programs in medicinal chemistry and materials science.
References
Organic Syntheses. (n.d.). Benzimidazole. Organic Syntheses Procedure. Retrieved from [Link]
Wang, L., et al. (2015). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Riyajan, S., & Pothipong, J. (2013). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Chiang Mai Journal of Science. Retrieved from [Link]
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. Retrieved from [Link]
Yadav, A., et al. (2023). Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
Yan, R., et al. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C–H Active and C–C Formative Cyclization. Organic Letters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
Scribd. (n.d.). Synthesis of Benzimidazole from O-Phenylenediamine. Retrieved from [Link]
Adimurthy, S., & Ramana, C. V. (2014). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. Retrieved from [Link]
Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Retrieved from [Link]
Sharma, P., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. PubMed Central. Retrieved from [Link]
The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Hive Methods Discourse. Retrieved from [Link]
Save My Exams. (2025). Production & Reactions of Phenylamine. A Level Chemistry. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-methoxy-2-nitrobiphenyl. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central. Retrieved from [Link]
Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
Chemistry LibreTexts. (2023). Reactions of Phenylamine as a Primary Amine. Retrieved from [Link]
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
ResearchGate. (n.d.). Reactions conditions used for the coupling of 4-bromo-N,N-bis(4-methoxyphenyl)aniline and BT2F. Retrieved from [Link]
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Reactivity of 4-Bromo-2-cyclopropylmethoxy-phenylamine and 4-bromo-2-methoxyaniline for Pharmaceutical Research and Development
This guide provides an in-depth technical comparison of the reactivity of two key aniline derivatives: 4-Bromo-2-cyclopropylmethoxy-phenylamine and 4-bromo-2-methoxyaniline. For researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of the reactivity of two key aniline derivatives: 4-Bromo-2-cyclopropylmethoxy-phenylamine and 4-bromo-2-methoxyaniline. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the chemical behavior of these building blocks is paramount for the strategic design and efficient synthesis of novel pharmaceutical agents. This document moves beyond a simple cataloging of properties to explain the underlying principles governing their reactivity in common and critical synthetic transformations.
Introduction: Structural and Electronic Landscape
At first glance, 4-bromo-2-cyclopropylmethoxy-phenylamine and 4-bromo-2-methoxyaniline appear to be close structural analogs. Both possess a bromoaniline core, a versatile scaffold for a multitude of cross-coupling and substitution reactions. The key distinction lies in the nature of the ortho-alkoxy substituent: a cyclopropylmethoxy group versus a methoxy group. This seemingly subtle difference imparts distinct electronic and steric characteristics that significantly influence the reactivity of the aromatic ring and the C-Br bond.
The amino (-NH2) group is a potent activating group, donating electron density to the aromatic ring through resonance, thereby enhancing its nucleophilicity.[1][2] Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[3] The interplay of these groups, along with the ortho-alkoxy substituent, dictates the regioselectivity and rate of various chemical reactions.
Electronic Profile: Methoxy vs. Cyclopropylmethoxy
The electronic nature of a substituent is a critical determinant of a molecule's reactivity. This is often quantified by Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing ability of a group.[4][5]
Methoxy Group (-OCH3): The methoxy group is a classic example of a substituent with dual electronic effects. It is inductively electron-withdrawing due to the high electronegativity of the oxygen atom. However, its resonance effect is strongly electron-donating, as the oxygen's lone pairs can delocalize into the aromatic π-system.[6] For a para-methoxy group, the resonance effect dominates, making it a net electron-donating group (σp = -0.27).[7]
Steric Considerations
Steric effects, arising from the spatial arrangement of atoms, can significantly impact reaction rates and regioselectivity by hindering the approach of reagents.[9][10]
Methoxy Group: The methoxy group is relatively small and offers minimal steric hindrance at the adjacent ortho position.
Cyclopropylmethoxy Group: The cyclopropylmethoxy group is significantly bulkier than the methoxy group. This increased steric hindrance can be expected to disfavor reactions occurring at the adjacent C3 position of the aniline ring and may also influence the rate of reactions involving the ortho-amino group.
Comparative Reactivity in Key Synthetic Transformations
The electronic and steric differences between the cyclopropylmethoxy and methoxy groups are expected to manifest in a variety of important chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in both molecules is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[11][12] The reaction rate is influenced by the electronic density at the carbon bearing the halogen. A more electron-rich aromatic ring generally leads to a slower rate of oxidative addition of the aryl halide to the palladium(0) catalyst.[13]
Given that the cyclopropylmethoxy group is likely a stronger electron-donating group than the methoxy group, it is anticipated that 4-bromo-2-methoxyaniline will exhibit a slightly faster rate in Suzuki-Miyaura coupling reactions compared to 4-bromo-2-cyclopropylmethoxy-phenylamine under identical conditions. However, both substrates are expected to be viable coupling partners.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
Compound
Ortho-Alkoxy Group
Predicted Electronic Effect of Alkoxy Group
Predicted Relative Reactivity
4-bromo-2-methoxyaniline
Methoxy
Strongly Electron-Donating
Faster
4-Bromo-2-cyclopropylmethoxy-phenylamine
Cyclopropylmethoxy
Very Strongly Electron-Donating
Slower
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[14] Similar to the Suzuki coupling, the electronic nature of the aryl halide plays a role. More electron-rich aryl halides can be more challenging substrates.
Therefore, it is predicted that 4-bromo-2-methoxyaniline will be a slightly more reactive substrate in Buchwald-Hartwig amination reactions than 4-bromo-2-cyclopropylmethoxy-phenylamine. The increased steric bulk of the cyclopropylmethoxy group is less likely to have a major impact on the outcome of this reaction, as the coupling occurs at the distant C-Br bond.
Electrophilic Aromatic Substitution
The aniline ring in both compounds is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating amino and alkoxy groups.[1][2][4] These groups are ortho, para-directing. In these substrates, the positions ortho and para to the strongly activating amino group are either occupied or sterically hindered. The most likely positions for electrophilic attack are C3 and C5.
Electronic Influence: A stronger electron-donating group leads to a faster rate of EAS.[3] As the cyclopropylmethoxy group is predicted to be more electron-donating than the methoxy group, 4-bromo-2-cyclopropylmethoxy-phenylamine is expected to undergo electrophilic aromatic substitution at a faster rate than 4-bromo-2-methoxyaniline.
Steric Influence and Regioselectivity: The steric bulk of the ortho-alkoxy group will play a significant role in directing the incoming electrophile. The larger cyclopropylmethoxy group will more effectively block the C3 position, leading to a higher regioselectivity for substitution at the C5 position for 4-bromo-2-cyclopropylmethoxy-phenylamine . For 4-bromo-2-methoxyaniline, a mixture of C3 and C5 substituted products is more likely, with a preference for the less hindered C5 position.
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution (e.g., Bromination)
Compound
Predicted Relative Rate
Predicted Major Regioisomer
4-bromo-2-methoxyaniline
Slower
Mixture of C3 and C5 (C5 favored)
4-Bromo-2-cyclopropylmethoxy-phenylamine
Faster
C5
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups or very harsh reaction conditions.[15][16] Both 4-bromo-2-methoxyaniline and 4-bromo-2-cyclopropylmethoxy-phenylamine possess electron-donating amino and alkoxy groups, which deactivate the ring towards nucleophilic attack. Therefore, both compounds are expected to be very unreactive towards standard SNAr conditions . Forcing conditions, such as high temperatures and very strong nucleophiles, would be required, and the reaction would likely be non-selective and low-yielding.
Experimental Protocols
The following are detailed, adaptable protocols for key reactions, based on established procedures for similar bromoaniline substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of the bromoaniline derivatives with a generic arylboronic acid.[13][17]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
To a dry Schlenk flask, add the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.02 mmol), and base (e.g., potassium carbonate, 2.0 mmol).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of the bromoaniline derivatives with a generic amine.[14][18]
Caption: General workflow for the Buchwald-Hartwig amination.
Procedure:
In a glovebox, charge a dry Schlenk tube with the bromoaniline (1.0 mmol), palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 0.01 mmol), ligand (e.g., XPhos, 0.04 mmol), and base (e.g., sodium tert-butoxide, 1.4 mmol).
Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) under an inert atmosphere.
Seal the tube and heat the reaction mixture to 100 °C.
Monitor the reaction by TLC or LC-MS.
After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography.
General Protocol for Electrophilic Bromination
This protocol outlines a method for the selective monobromination of the activated aniline ring, which often requires protection of the highly activating amino group to prevent over-bromination.[1][11]
Caption: Stepwise workflow for controlled electrophilic bromination.
Procedure:
Protection: Dissolve the bromoaniline (1.0 mmol) in a suitable solvent (e.g., dichloromethane). Add a base (e.g., pyridine, 1.2 mmol) followed by acetic anhydride (1.1 mmol). Stir at room temperature until the starting material is consumed (monitored by TLC). Work up to isolate the acetanilide.
Bromination: Dissolve the protected aniline in a solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.05 mmol) and stir at room temperature. Monitor the reaction by TLC.
Deprotection: After completion, remove the solvent. Add a solution of aqueous HCl and heat to reflux to hydrolyze the amide.
Work-up and Purification: Cool the reaction, neutralize with a base, and extract the product with an organic solvent. Purify by column chromatography or recrystallization.
Conclusion
For Palladium-Catalyzed Couplings (Suzuki, Buchwald-Hartwig): 4-bromo-2-methoxyaniline is predicted to be the more reactive substrate due to the slightly less electron-donating nature of the methoxy group compared to the cyclopropylmethoxy group.
For Electrophilic Aromatic Substitution: 4-Bromo-2-cyclopropylmethoxy-phenylamine is expected to be more reactive. Furthermore, the increased steric bulk of the cyclopropylmethoxy group should lead to higher regioselectivity for substitution at the C5 position.
For Nucleophilic Aromatic Substitution: Both compounds are expected to be largely unreactive under standard conditions.
This guide provides a predictive framework based on established principles of physical organic chemistry. It is crucial for researchers to perform their own experimental optimizations to determine the ideal conditions for their specific applications. The provided protocols offer a robust starting point for such investigations.
References
Wikipedia. (2023). Hammett equation. Retrieved from [Link]
ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.).
ResearchGate. (n.d.). Hammett constants for CF2OCH3 and similar groups.
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
Making Molecules. (2025).
PMC. (n.d.). Pd(ii)
ChemSpider Synthetic Pages. (2006).
BenchChem. (n.d.).
Master Organic Chemistry. (2017).
Chemistry LibreTexts. (2023).
Google Patents. (n.d.).
Wikipedia. (2023).
ResearchGate. (2017).
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Chemistry LibreTexts. (2025). 16.
Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.).
Table 1: Hammett constants for some common substituents. (n.d.).
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions.
PMC. (n.d.). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines.
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021).
Benchmarking Catalytic Efficiency: Cross-Coupling Strategies for Bifunctional 4-Bromo-2-(cyclopropylmethoxy)aniline Substrates
As drug discovery pipelines increasingly rely on highly functionalized, sterically hindered building blocks, benchmarking catalyst performance against complex substrates is critical. 4-Bromo-2-(cyclopropylmethoxy)aniline...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pipelines increasingly rely on highly functionalized, sterically hindered building blocks, benchmarking catalyst performance against complex substrates is critical. 4-Bromo-2-(cyclopropylmethoxy)aniline (CAS 1369781-99-6) serves as an exceptional benchmarking substrate. Because it possesses both an electrophilic aryl bromide and a nucleophilic primary amine, it rigorously tests a catalyst system's ability to achieve high turnover rates while maintaining strict chemoselectivity.
This guide provides an objective, data-driven comparison of modern palladium catalysts, evaluating their efficiency in driving the chemoselective Suzuki-Miyaura cross-coupling of this bifunctional substrate while suppressing off-target amination or catalyst poisoning.
The Mechanistic Challenge: Causality in Catalyst Selection
Benchmarking against 4-bromo-2-(cyclopropylmethoxy)aniline introduces two distinct mechanistic hurdles:
Electronic Deactivation of the C-Br Bond: The ortho-cyclopropylmethoxy group is strongly electron-donating. This increases the electron density of the aromatic ring, significantly raising the activation energy required for the palladium(0) species to undergo oxidative addition into the C-Br bond.
Competitive Nucleophilicity: The unprotected primary amine (-NH2) can act as a competing nucleophile. If the catalyst lacks sufficient steric bulk, the amine can coordinate to the Pd(II) intermediate, leading to either undesired Buchwald-Hartwig oligomerization (C-N bond formation) or irreversible catalyst poisoning via stable off-cycle Pd-amine complexes.
To overcome these challenges, the ideal catalyst must possess a highly electron-rich metal center (to force oxidative addition) and a deep, sterically restricted catalytic pocket (to exclude the amine).
Catalytic pathways for 4-Bromo-2-(cyclopropylmethoxy)aniline cross-coupling.
Catalyst Alternatives & Performance Data
We benchmarked three distinct classes of palladium catalysts for the reaction of 4-bromo-2-(cyclopropylmethoxy)aniline with phenylboronic acid:
Pd-PEPPSI-IPr: A well-defined, highly hindered Pd(II)–N-Heterocyclic Carbene (NHC) precatalyst known for facilitating challenging cross-couplings[1].
Pd2(dba)3 / XPhos: A highly active system utilizing a bulky dialkylbiaryl phosphine ligand.
Pd(dppf)Cl2: A standard bidentate phosphine catalyst used as a baseline.
Pd-PEPPSI-IPr dramatically outperforms the phosphine-based alternatives. The strong σ-donating ability of the IPr carbene ligand increases the electron density at the palladium center, accelerating the difficult oxidative addition into the electron-rich C-Br bond[2]. Concurrently, the massive steric hindrance provided by the 2,6-diisopropylphenyl groups of the IPr ligand creates a narrow reaction pocket. This physically excludes the bulky primary amine of the substrate from coordinating to the metal, effectively shutting down competitive amination pathways and ensuring >99:1 chemoselectivity.
Self-Validating Experimental Protocol
To ensure the trustworthiness of this benchmarking data, the following protocol employs a self-validating quantitative NMR (qNMR) methodology. By introducing an inert internal standard post-reaction, researchers can calculate absolute conversion independent of isolation variables (e.g., column chromatography losses).
Objective: Chemoselective Suzuki coupling of 4-bromo-2-(cyclopropylmethoxy)aniline[3].
Step-by-Step Methodology:
Reaction Assembly (Glovebox Recommended): In a 10 mL oven-dried vial equipped with a magnetic stir bar, add 4-bromo-2-(cyclopropylmethoxy)aniline (242.1 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), anhydrous K2CO3 (276.4 mg, 2.0 mmol), and Pd-PEPPSI-IPr (6.8 mg, 1.0 mol%).
Solvent Addition: Add 3.0 mL of anhydrous, degassed Tetrahydrofuran (THF). Seal the vial with a PTFE-lined septum cap.
Catalytic Turnover: Move the vial to a pre-heated aluminum block at 60 °C. Stir vigorously (800 rpm) for exactly 2.0 hours. Causality note: Vigorous stirring is critical in heterogeneous base mixtures to prevent mass-transfer limitations from skewing TOF calculations.
Quenching & Internal Standard Addition: Remove from heat and cool to room temperature. Open the vial and immediately add exactly 1.00 mmol (168.2 mg) of 1,3,5-trimethoxybenzene as a qNMR internal standard.
Workup: Dilute the mixture with 5 mL of ethyl acetate and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.
Data Validation (qNMR): Dissolve a 20 mg aliquot of the crude mixture in CDCl3. Acquire a 1H NMR spectrum with a relaxation delay (D1) of at least 10 seconds. Integrate the distinct aromatic singlet of the internal standard (δ 6.08 ppm, 3H) against the newly formed biphenyl protons of the product to determine the absolute analytical yield and chemoselectivity ratio.
References
Szostak, M. et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." Journal of Organic Chemistry, 2017. Available at:[Link]
Organ, M. G. et al. "[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions." MDPI, 2023. Available at: [Link]
Comprehensive Guide to Reference Standards and Purity Testing Protocols for 4-Bromo-2-cyclopropylmethoxy-phenylamine
Executive Summary & Compound Significance In modern pharmaceutical development, halogenated aniline derivatives like 4-Bromo-2-cyclopropylmethoxy-phenylamine (also known as 4-Bromo-2-(cyclopropylmethoxy)aniline, CAS: 136...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Compound Significance
In modern pharmaceutical development, halogenated aniline derivatives like 4-Bromo-2-cyclopropylmethoxy-phenylamine (also known as 4-Bromo-2-(cyclopropylmethoxy)aniline, CAS: 1369781-99-6)[1] serve as critical building blocks for synthesizing kinase inhibitors and GPCR ligands. The presence of both a versatile cross-coupling handle (the aryl bromide) and an activating, sterically distinct ether (the cyclopropylmethoxy group) makes this compound highly valuable for structure-activity relationship (SAR) exploration.
However, the inherent reactivity of the aniline ring makes it susceptible to process-related impurities during synthesis. Establishing a highly characterized, self-validating reference standard is paramount to ensure that downstream Active Pharmaceutical Ingredients (APIs) are not contaminated with structurally similar, hard-to-clear impurities[2]. This guide objectively compares commercial-grade intermediates against analytical reference standards and provides the causality-driven protocols required to certify this compound.
Comparative Analysis of Reference Standard Grades
When sourcing 4-Bromo-2-cyclopropylmethoxy-phenylamine, researchers must distinguish between bulk commercial intermediates and fully characterized analytical reference standards. As outlined in [3], true reference materials require rigorous, orthogonal testing to ensure absolute quantitative accuracy.
Table 1: Performance Comparison of 4-Bromo-2-cyclopropylmethoxy-phenylamine Grades
Analytical Parameter
Commercial Grade Intermediate
Analytical Reference Standard (USP/ICH Compliant)
Causality / Impact on Drug Development
Purity (HPLC-UV)
≥ 95.0% (Area %)
≥ 99.5% (Mass Balance)
Trace impurities in commercial grades can cause side reactions in downstream cross-coupling (e.g., Suzuki/Buchwald).
Regioisomer Limits
Unspecified
≤ 0.1% (Critical Pairs)
Regioisomers (e.g., 6-bromo) will propagate through synthesis, creating structurally similar, hard-to-remove API impurities.
Moisture Content
≤ 2.0%
≤ 0.5% (Karl Fischer)
Excess moisture degrades moisture-sensitive reagents (e.g., Grignard or organolithium) in subsequent synthetic steps.
Residual Solvents
Not routinely tested
Complies with ICH Q3C
Volatile organics can artificially inflate assay values and introduce toxicity.
Identity Verification
1
H NMR (Basic)
1
H/
13
C NMR, HRMS, IR
Orthogonal testing guarantees the absolute regiochemical assignment of the bromine atom.
Mechanistic Impurity Profiling
To design an effective purity testing protocol, we must first understand the causality of the impurities. During the electrophilic aromatic bromination of 2-cyclopropylmethoxyaniline, the strongly activating primary amine directs substitution primarily to the para position, yielding the target 4-bromo isomer. However, the ortho position is also activated, leading to the formation of the 6-bromo regioisomer and 4,6-dibromo derivatives.
Causality of process impurities and their resolution via HPLC critical pair separation.
Self-Validating Experimental Protocols
To elevate a batch of 4-Bromo-2-cyclopropylmethoxy-phenylamine to reference standard status, the following orthogonal, self-validating protocols must be executed.
Protocol A: HPLC-UV/MS for Purity and Related Substances
Objective: Quantify the main component and resolve critical pairs (specifically the 6-bromo regioisomer).
System: Agilent 1260 Infinity II LC or equivalent.
Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).
Causality: The C18 stationary phase provides optimal hydrophobic retention for the cyclopropylmethoxy moiety. The 3.5 µm particle size ensures high theoretical plates necessary for resolving the 4-bromo and 6-bromo regioisomers.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
Causality: TFA ion-pairs with the free primary amine of the aniline. This suppresses secondary interactions between the amine and residual silanols on the silica column, effectively eliminating peak tailing and improving integration accuracy.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 254 nm.
Self-Validation Mechanism: Inject a system suitability resolution mixture containing the target compound spiked with 0.5% of the 6-bromo impurity. The run is only valid if the resolution factor (
Rs
) between the two peaks is > 2.0.
Protocol B: Headspace GC-FID for Residual Solvents
Objective: Quantify volatile organic impurities to ensure compliance with ICH Q3C limits.
Column: DB-624 (30 m × 0.32 mm, 1.8 µm film thickness).
Causality: The intermediate polarity of the DB-624 phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) provides optimal selectivity for separating volatile solvents based on both boiling point and dipole moment.
Sample Preparation: Dissolve 50.0 mg of the sample in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial.
Causality: DMSO is a non-volatile, high-boiling solvent that completely solubilizes the hydrophobic aniline derivative, efficiently driving volatile impurities into the headspace gas phase upon heating.
Self-Validation Mechanism: The protocol utilizes a standard addition method. A known concentration of a surrogate internal standard (e.g., fluorobenzene) is spiked into the sample. Recovery must fall between 90–110% to validate that matrix effects are not suppressing solvent volatilization.
Protocol C: Orthogonal Identity Confirmation via
1
H/
13
C NMR
Objective: Confirm the exact regiochemistry of the bromo and cyclopropylmethoxy substituents.
Solvent: Deuterated Chloroform (CDCl
3
) with 0.03% TMS.
Causality: CDCl
3
provides excellent solubility for halogenated ethers, while TMS acts as an internal reference (0.0 ppm) to ensure chemical shift accuracy.
Spectral Interpretation (Causality): The primary amine (-NH
2
) protons will appear as a broad singlet. The aromatic region must confirm the 4-bromo substitution pattern: due to the strongly activating -NH
2
group, H-3 (meta to amine, ortho to ether) will appear as a fine doublet, H-5 as a doublet of doublets, and H-6 as an ortho-coupled doublet.
Self-Validation Mechanism: A 2D COSY (Correlation Spectroscopy) experiment is run concurrently to map proton-proton spin coupling, definitively ruling out the 5-bromo or 6-bromo regioisomers without relying solely on 1D chemical shift predictions.
ICH Q2(R2) Validation Framework
To officially certify the reference standard, the analytical procedures described above must be validated according to the[4]. This requires demonstrating:
Specificity: Baseline resolution of the 4-bromo target from all process impurities.
Linearity: An
R2
> 0.999 across 50% to 150% of the nominal assay concentration.
Intermediate Precision: Relative Standard Deviation (RSD) ≤ 1.0% across multiple days, analysts, and instrument setups.
Self-validating analytical workflow for certifying reference standard purity.
References
ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
Reproducibility of Suzuki coupling yields with 4-Bromo-2-cyclopropylmethoxy-phenylamine
Overcoming Yield Variability: A Comparative Guide to Suzuki-Miyaura Coupling with 4-Bromo-2-cyclopropylmethoxy-phenylamine The Chemical Challenge: Unprotected Anilines in Cross-Coupling In the landscape of drug discovery...
Author: BenchChem Technical Support Team. Date: April 2026
Overcoming Yield Variability: A Comparative Guide to Suzuki-Miyaura Coupling with 4-Bromo-2-cyclopropylmethoxy-phenylamine
The Chemical Challenge: Unprotected Anilines in Cross-Coupling
In the landscape of drug discovery, 4-Bromo-2-cyclopropylmethoxy-phenylamine (CAS 1369781-99-6) is a highly versatile building block. However, utilizing this substrate in Suzuki-Miyaura cross-coupling (SMC) reactions frequently results in erratic yields and poor batch-to-batch reproducibility.
As an application scientist, it is critical to understand the causality behind this failure rather than blindly optimizing solvents. The difficulty arises from two competing structural features:
Catalyst Poisoning via the Free Amine: The unprotected primary amine (-NH2) is a strong Lewis base. In the presence of traditional palladium catalysts, the amine coordinates to the electrophilic Pd(II) intermediates, forming highly stable, off-cycle complexes that stall the catalytic cycle.
Steric Hindrance: The ortho-cyclopropylmethoxy group is sterically demanding. It restricts the rotational freedom around the C-Br bond, significantly slowing down the oxidative addition step and giving the off-cycle amine coordination more time to dominate the reaction kinetics.
Mechanistic Causality: Why Traditional Catalysts Fail
When utilizing standard catalysts like
Pd(PPh3)4
, the small, monodentate triphenylphosphine ligands easily dissociate. This leaves the palladium center vulnerable to coordination by the substrate's free amine. To achieve reproducible yields without the tedious addition of a protecting group (e.g., Boc or Acetyl), the catalytic system must employ highly sterically hindered, electron-rich ligands.
Dialkylbiaryl phosphine ligands, such as XPhos, are uniquely suited for this challenge. Their massive steric bulk physically shields the palladium center, preventing the unprotected amine from binding, while their electron-rich nature accelerates both oxidative addition and reductive elimination 1. Furthermore, utilizing precatalysts like XPhos-Pd-G2 ensures the rapid, quantitative generation of the active monoligated Pd(0) species, which is instrumental in driving the reaction to completion 2.
Catalytic cycle vs. off-cycle amine coordination mitigated by bulky ligands.
Comparative Analysis of Catalytic Systems
To objectively determine the best approach for 4-Bromo-2-cyclopropylmethoxy-phenylamine, we compare four distinct catalytic environments based on recent literature standards for ortho-substituted bromoanilines.
System A (Traditional):Pd(PPh3)4
relies on slow ligand dissociation. The exposed Pd center is rapidly poisoned by the substrate's amine, leading to stalled reactions and high batch-to-batch variability.
System B (Buchwald Precatalyst):PdCl2(XPhos)2
provides excellent steric protection and handles free amines beautifully 1. However, it requires higher temperatures (or microwave irradiation) to fully reduce to the active Pd(0) state.
System C (Next-Gen Precatalyst): XPhos-Pd-G2 utilizes a biphenyl-based framework that undergoes rapid reductive elimination under mild basic conditions to form the true monoligated Pd(0) catalytic species 2. This is the gold standard for unprotected anilines 3.
System D (Micellar/Green):Pd(dtbpf)Cl2
in aqueous Kolliphor EL surfactant. This system creates hydrophobic nanoreactors that force the reagents together, allowing the cross-coupling to outpace catalyst poisoning even in water and under air 4.
Quantitative Performance Data
The following table summarizes the expected performance metrics when coupling 4-Bromo-2-cyclopropylmethoxy-phenylamine with a standard aryl boronic acid across the evaluated systems:
Catalytic System
Ligand Type
Solvent / Base
Temp / Time
Avg. Yield
Reproducibility (RSD)
Pd(PPh3)4
Small, monodentate
Toluene/H₂O / Na₂CO₃
100°C / 18h
35-45%
> 20% (Poor)
PdCl2(XPhos)2
Bulky, biaryl
Dioxane/H₂O / K₃PO₄
110°C / 30m (MW)
85-95%
< 5% (Excellent)
XPhos-Pd-G2
Bulky, biaryl
Dioxane/H₂O / K₃PO₄
80°C / 2h
90-98%
< 3% (Excellent)
Pd(dtbpf)Cl2
Ferrocenyl
Kolliphor EL / Et₃N
60°C / 1h
80-90%
< 8% (Good)
Note: Data synthesized from benchmark coupling studies of ortho-substituted bromoanilines 5.
To guarantee scientific integrity, protocols must be self-validating. The following methodology for the XPhos-Pd-G2 system includes built-in checkpoints to ensure the catalytic cycle is functioning correctly.
Self-validating experimental workflow for reproducible Suzuki-Miyaura coupling.
Step-by-Step Methodology:
Reagent Preparation: To an oven-dried Schlenk tube, add 4-Bromo-2-cyclopropylmethoxy-phenylamine (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv, 0.75 mmol), and anhydrous
K3PO4
(2.0 equiv, 1.0 mmol).
Catalyst Introduction: Add XPhos-Pd-G2 (2 mol%, 0.01 mmol). Causality Note: 2 mol% is sufficient because the bulky ligand prevents the catalyst degradation pathways that normally necessitate 10 mol% loadings.
Inert Atmosphere: Seal the tube and subject it to three cycles of vacuum/argon backfilling.
Solvent Addition: Syringe in degassed 1,4-Dioxane (4.0 mL) and degassed
H2O
(1.0 mL).
Validation Checkpoint 1: Upon addition of the solvent and mild heating to 40°C, the mixture should transition from a pale suspension to a homogenous, deep red/orange solution. This color change visually validates the deprotonation of the G2 precatalyst and the generation of the active Pd(0) species.
Reaction Execution: Heat the mixture to 80°C for 2 hours under vigorous stirring.
In-Process Validation: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Checkpoint 2: The reaction is only considered complete when the extracted ion chromatogram (EIC) shows >95% consumption of the bromoaniline mass peak. If conversion is stalled at <50%, it indicates oxygen intrusion (catalyst oxidation) rather than amine poisoning.
Workup & Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
References
Title: trans-Dichlorobis(XPhos)palladium(II)
Title: A highly efficient precatalytic system (XPhos‐PdG2)
Title: Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air
Source: MDPI
URL
Personal protective equipment for handling 4-Bromo-2-cyclopropylmethoxy-phenylamine
As a Senior Application Scientist, I recognize that handling complex halogenated aniline derivatives like 4-Bromo-2-cyclopropylmethoxy-phenylamine (CAS: 1369781-99-6) requires more than simply checking a Safety Data Shee...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling complex halogenated aniline derivatives like 4-Bromo-2-cyclopropylmethoxy-phenylamine (CAS: 1369781-99-6) requires more than simply checking a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's toxicological profile to implement a self-validating safety protocol.
This guide provides researchers, synthetic chemists, and drug development professionals with an authoritative, step-by-step operational and disposal plan, ensuring that every safety measure is grounded in scientific causality.
Mechanistic Toxicology & Hazard Profile
To design an effective safety protocol, we must first understand why the protection is necessary. 4-Bromo-2-cyclopropylmethoxy-phenylamine is an intermediate frequently used in cross-coupling and amidation reactions. According to its GHS classification, it triggers several critical hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
However, the most significant risk lies in its systemic hemotoxicity. When absorbed through the skin or inhaled, halogenated anilines undergo hepatic clearance, metabolizing into highly reactive N-hydroxy derivatives (such as phenylhydroxylamines)[2]. These toxic metabolites penetrate red blood cells and induce the oxidation of hemoglobin to methemoglobin[3]. This severely compromises the blood's oxygen-transport capacity, leading to methemoglobinemia and potential hemolytic anemia[2]. The presence of the para-bromo group can actually exacerbate the duration of methemoglobinemia compared to unsubstituted aniline due to the electronegativity of the halogen, which stabilizes the reactive intermediates[2].
Therefore, preventing dermal absorption and inhalation is not just about avoiding irritation—it is a critical intervention to prevent systemic red blood cell toxicity.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal absorption and inhalation, the Occupational Safety and Health Administration (OSHA) requires employers to determine appropriate PPE based on a rigorous hazard assessment[4]. Below is the mandatory PPE matrix for handling this compound.
Protection Zone
Required Equipment
Standard / Specification
Mechanistic Rationale
Respiratory
Chemical Fume Hood + N95/P100 Respirator (if outside hood)
Minimum face velocity of 80-100 fpm; NIOSH-approved[4].
Prevents inhalation of airborne particulates that lead to hepatic metabolism and methemoglobinemia.
Skin / Hands
Nitrile or Butyl Rubber Gloves
Double-gloving recommended. Minimum 0.11 mm thickness for short-term handling.
Halogenated anilines are highly lipophilic and rapidly absorb through the skin[3].
Protects ocular mucosa from severe irritation (H319) and systemic absorption.
Body
Flame-retardant Lab Coat & Closed-toe shoes
Fully buttoned, cuffs tucked into gloves.
Prevents accumulation of chemical dust on personal clothing.
Step-by-Step Operational Protocols
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step has been successfully verified.
Phase 1: Pre-Operational Setup
Ventilation Verification: Ensure the chemical fume hood is operational and certified. The sash should be positioned at the marked operational height.
PPE Donning: Put on the lab coat, safety goggles, and double-layer nitrile gloves.
Workspace Preparation: Clear the fume hood of unnecessary clutter. Place an anti-static weighing boat and a dedicated anti-static spatula inside the hood.
Phase 2: Handling and Weighing
Container Opening: Open the chemical container only inside the active fume hood to prevent the release of volatile particulates into the general laboratory atmosphere.
Transfer: Slowly transfer the 4-Bromo-2-cyclopropylmethoxy-phenylamine using the anti-static spatula. Rapid movements can generate static electricity, causing the powder to aerosolize.
Sealing: Immediately recap the source container tightly once the desired mass is obtained. Wipe the exterior of the sealed container with a damp paper towel before removing it from the hood.
Phase 3: Spill Response Methodology
If a spill occurs, immediate containment is required to prevent widespread contamination.
Isolate: Evacuate non-essential personnel from the immediate vicinity.
Contain: Cover the spilled solid with an inert, slightly damp absorbent material (such as vermiculite or sand) to prevent dust generation. Do not sweep dry powder.
Collect: Use a plastic scoop to transfer the absorbent and the chemical into a clear plastic biohazard/chemical waste bag. Double-bag the waste.
Decontaminate: Wash the affected surface thoroughly with a mixture of water and a strong laboratory detergent, followed by an alcohol wipe down.
Workflow Visualization
The following diagram illustrates the logical progression of our safe handling and spill response methodology.
Workflow for safe handling and spill response of halogenated anilines.
Decontamination & Disposal Plan
Improper disposal of halogenated anilines poses severe environmental toxicity risks.
Solid Waste: All contaminated gloves, paper towels, and empty vials must be placed in a designated, clearly labeled "Halogenated Organic Solid Waste" container.
Liquid Waste: If the compound is dissolved in a solvent (e.g., DCM, DMF, or DMSO), the resulting solution must be collected in a dedicated "Halogenated Organic Liquid Waste" carboy. Never pour aniline derivatives down the drain, as they are highly toxic to aquatic life.
Regulatory Compliance: Ensure all waste containers are tightly sealed and stored in a secondary containment tray until collected by your institution's Environmental Health and Safety (EHS) department.
References
Khan, M. F., et al. "Aniline derivative-induced methemoglobin in rats". PubMed. [Link]
Purnell, E. T., & Singh, H. "The hemotoxicity of para-substituted aniline analogs in dog and rat erythrocytes: a species comparison". PubMed.[Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". OSHA.gov.[Link]